5-Chloro-2-(trifluoromethyl)pyridin-4-OL

Physicochemical property differentiation Ionization state prediction Drug-likeness optimization

5-Chloro-2-(trifluoromethyl)pyridin-4-OL (CAS 1196157-49-9) is a strategic research intermediate for agrochemical and pharmaceutical discovery. This halogenated trifluoromethylpyridine (TFMP) derivative features a chlorine at the 5-position and a hydroxyl at the 4-position, offering a unique reactivity profile not interchangeable with non-chlorinated or positionally isomeric analogs. The strong electron-withdrawing CF3 group (σp=0.54) and the 4-OH group enable distinct metalation and cross-coupling chemistries, as demonstrated by its ability to access specific carboxylic acid regioisomers. The pKa shift (5.73 vs. 9.61 for the non-chlorinated parent) allows precise tuning of ionization state at physiological pH, a critical parameter for lead optimization. With a molecular weight of 197.54 g/mol, it provides a clear mass spectrometric signature for analytical method development. This compound is ideal for programs seeking to explore novel chemical space beyond the common 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) scaffold.

Molecular Formula C6H3ClF3NO
Molecular Weight 197.54 g/mol
Cat. No. B15373809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(trifluoromethyl)pyridin-4-OL
Molecular FormulaC6H3ClF3NO
Molecular Weight197.54 g/mol
Structural Identifiers
SMILESC1=C(NC=C(C1=O)Cl)C(F)(F)F
InChIInChI=1S/C6H3ClF3NO/c7-3-2-11-5(1-4(3)12)6(8,9)10/h1-2H,(H,11,12)
InChIKeyQWOUKFQXMQOAGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(trifluoromethyl)pyridin-4-OL: Technical Baseline and Procurement Context


5-Chloro-2-(trifluoromethyl)pyridin-4-OL (CAS 1196157-49-9) is a halogenated heterocyclic pyridinol featuring a trifluoromethyl group at the 2-position, a hydroxyl at the 4-position, and a chlorine substituent at the 5-position of the pyridine ring . With a molecular formula of C6H3ClF3NO and a molecular weight of 197.54 g/mol , this compound belongs to the broader class of trifluoromethylpyridine (TFMP) derivatives that have achieved substantial commercial relevance—more than 20 TFMP-containing agrochemicals have acquired ISO common names since the introduction of fluazifop-butyl, and seven pharmaceutical and veterinary products containing the TFMP moiety have been granted market approval [1]. The compound serves primarily as a research intermediate in the development of fluorinated compounds for agrochemical and pharmaceutical applications, with its structural features enabling specific reactivity profiles that differ from both non-chlorinated and positionally isomeric chloro(trifluoromethyl)pyridine derivatives .

Why Generic Substitution Fails for 5-Chloro-2-(trifluoromethyl)pyridin-4-OL: Positional Isomerism and Electronic Effects


Trifluoromethylpyridine derivatives cannot be casually interchanged in synthetic or procurement workflows due to the interplay of positional isomerism and substituent electronic effects. The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (Hammett constant σp = 0.54) that modulates the reactivity of adjacent positions [1], while the hydroxyl group at the 4-position introduces tautomeric equilibrium and nucleophilic character that varies significantly with substitution pattern. Furthermore, heavy halogen placement profoundly influences both physicochemical properties and the feasibility of downstream functionalization [2]. As demonstrated by Schlosser and colleagues, even among closely related chloro(trifluoromethyl)pyridines, regioselective metalation and subsequent carboxylation outcomes are highly substrate-dependent—5-chloro-2-(trifluoromethyl)pyridine could be conveniently converted to only two of the three possible carboxylic acid regioisomers, necessitating a brominated alternative starting material (3-bromo-5-chloro-2-(trifluoromethyl)pyridine) to access the third [2]. The quantitative evidence presented below establishes that 5-Chloro-2-(trifluoromethyl)pyridin-4-OL occupies a distinct parameter space relative to its closest analogs, rendering generic substitution technically unsound.

Product-Specific Quantitative Evidence Guide: 5-Chloro-2-(trifluoromethyl)pyridin-4-OL Differential Performance Data


Acidity Modulation: 5-Chloro Substitution Reduces pKa by Approximately 3.9 Units Relative to Parent Pyridinol

5-Chloro-2-(trifluoromethyl)pyridin-4-OL exhibits a predicted acid dissociation constant (pKa) of 5.73 ± 0.23 , representing a substantial increase in acidity compared to its non-chlorinated parent compound, 2-(trifluoromethyl)pyridin-4-ol (CAS 170886-13-2), which has a calculated pKa of 9.61 [1]. This ~3.9 unit difference in pKa reflects the electron-withdrawing inductive effect of the chlorine substituent at the 5-position, which stabilizes the conjugate base (phenoxide anion) and thereby lowers the energy barrier for deprotonation.

Physicochemical property differentiation Ionization state prediction Drug-likeness optimization

Molecular Weight Increase of 34.44 g/mol (~21%) Relative to Non-Chlorinated Parent Pyridinol

5-Chloro-2-(trifluoromethyl)pyridin-4-OL has a molecular weight of 197.54 g/mol (C6H3ClF3NO) , which is 34.44 g/mol heavier than the non-chlorinated parent compound 2-(trifluoromethyl)pyridin-4-ol (MW 163.10 g/mol, C6H4F3NO) [1]. This ~21% mass increase arises from substitution of the hydrogen atom at the 5-position with a chlorine atom (atomic mass difference: 35.45 vs 1.01 g/mol).

Physicochemical characterization LC-MS method development Property-based screening

Regioselective Functionalization Outcomes Differentiate 5-Chloro-TFMP from Positional Isomers

In a systematic study of regioexhaustive functionalization, Schlosser and Marull demonstrated that 5-chloro-2-(trifluoromethyl)pyridine (the deoxygenated analog of the target pyridinol scaffold) could be conveniently converted to only two of the three possible carboxylic acid regioisomers via metalation and carboxylation; access to the third isomer (compound 8) required the use of 3-bromo-5-chloro-2-(trifluoromethyl)pyridine as an alternative starting material [1]. This substrate-dependent regiochemical outcome is attributed to the specific heavy halogen substitution pattern (5-chloro versus 3-bromo-5-chloro) influencing the site selectivity of deprotonation and subsequent electrophilic trapping.

Synthetic accessibility Regioselective metalation Building block differentiation

Predicted Boiling Point and Density Differentiate 5-Chloro-TFMP-4-OL from Positional Isomers

5-Chloro-2-(trifluoromethyl)pyridin-4-OL has a predicted boiling point of 307.4 ± 37.0 °C and a predicted density of 1.560 ± 0.06 g/cm³ . These values differ substantially from the positional isomer 3-chloro-5-(trifluoromethyl)pyridin-4-OL, which has been reported as a solid with distinct handling and formulation characteristics , though a direct quantitative boiling point comparator for the isomer is not available from the same source. The predicted density of the target compound falls within a range typical for heavily halogenated pyridinols.

Physical property benchmarking Purification method selection Formulation compatibility

Best Research and Industrial Application Scenarios for 5-Chloro-2-(trifluoromethyl)pyridin-4-OL


Synthesis of TFMP-Containing Agrochemical Intermediates Requiring 5-Chloro Substitution

The compound is positioned for use as an intermediate in agrochemical discovery programs targeting crop protection agents. TFMP derivatives currently dominate the crop protection market, with more than 20 TFMP-containing agrochemicals having acquired ISO common names as of 2021 [1]. The 5-chloro substitution pattern provides a distinct handle for subsequent functionalization that differs from the more widely used 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) scaffold [1], enabling access to novel chemical space in pesticide development programs. The predicted pKa of 5.73 ± 0.23 positions this pyridinol in an ionization regime suitable for formulation strategies requiring partial ionization at physiological pH ranges.

Pharmaceutical Research Requiring Modulated pKa for ADME Optimization

For medicinal chemistry programs incorporating TFMP moieties, the ~3.9 pKa unit difference between 5-Chloro-2-(trifluoromethyl)pyridin-4-OL (pKa 5.73) and the non-chlorinated parent (pKa 9.61) [2] offers a quantifiable parameter for tuning molecular properties. This differential directly impacts the ratio of neutral to ionized species at physiological pH (~7.4), with the chlorinated compound existing predominantly in the ionized (phenoxide) form while the parent compound remains >99% neutral. Such differential ionization behavior influences membrane permeability, plasma protein binding, and tissue distribution—critical factors in lead optimization for pharmaceutical candidates. Seven pharmaceutical products containing the TFMP moiety have already received market approval, with additional candidates in clinical development [1].

Synthetic Methodology Development Involving Regioselective Functionalization of Chloro-TFMP Scaffolds

The compound serves as a substrate for investigating regioexhaustive functionalization strategies, as demonstrated by the finding that 5-chloro-2-(trifluoromethyl)pyridine enables access to two of three possible carboxylic acid regioisomers [3]. Researchers developing new synthetic routes to functionalized pyridine derivatives can leverage this scaffold to explore the scope and limitations of metalation, cross-coupling, and electrophilic trapping reactions. The 4-hydroxyl group additionally provides a site for O-alkylation or O-arylation, expanding the accessible derivative space beyond that available from non-hydroxylated TFMP building blocks.

Analytical Method Development and Reference Standard Qualification

The 34.44 g/mol molecular weight differential between 5-Chloro-2-(trifluoromethyl)pyridin-4-OL (197.54 g/mol) and the non-chlorinated parent compound (163.10 g/mol) [2] provides a clear mass spectrometric signature that enables unambiguous identification in complex reaction mixtures and purity assessments. For analytical laboratories developing LC-MS or GC-MS methods for halogenated pyridine intermediates, this compound can serve as a well-defined reference standard with distinctive physicochemical properties, including predicted density (1.560 g/cm³) and boiling point (307.4 °C) that inform sample preparation and chromatographic conditions.

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